The synthesis of ADBICA N-(5-hydroxypentyl) metabolite involves several steps typically associated with the production of synthetic cannabinoids. The precursor compound ADBICA is subjected to metabolic processes, primarily through hydrolysis or enzymatic reactions in biological systems.
The molecular structure of ADBICA N-(5-hydroxypentyl) metabolite can be described as follows:
The structural representation can be visualized using chemical drawing software or databases that provide 3D modeling capabilities for further insights into its spatial configuration.
ADBICA N-(5-hydroxypentyl) metabolite undergoes various chemical reactions typical for secondary amides:
The mechanism of action for ADBICA N-(5-hydroxypentyl) metabolite primarily involves its interaction with cannabinoid receptors:
Studies suggest that synthetic cannabinoids like ADBICA N-(5-hydroxypentyl) can exhibit significantly higher potency compared to natural cannabinoids, influencing both therapeutic potentials and risks associated with their use .
Analytical methods such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time .
ADBICA N-(5-hydroxypentyl) metabolite has several applications within scientific research:
The metabolite is systematically designated as (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide. This IUPAC name precisely describes its molecular framework: an indazole core substituted at the N1-position with a 5-hydroxypentyl chain, a bromine atom at the 5-position of the indazole ring, and a carboxamide linkage to a tert-leucine moiety (1-amino-3,3-dimethylbutan-2-yl). The "S" configuration denotes stereochemistry at the tert-leucine chiral center. The compound is synonymously referenced as ADB-5'Br-PINACA N-(5-hydroxypentyl) metabolite or QMN43935 in analytical contexts [1].
Advanced spectroscopic techniques confirm the metabolite’s structure:
O=C(N[C@H](C(N)=O)C(C)(C)C)C1=NN(CCCCCO)C2=C1C=C(Br)C=C2
) and InChIKey (QIZAOHNNCWHSRE-MRXNPFEDSA-N
) imply distinct signals for the indazole ring (δ 8.0–8.5 ppm), hydroxypentyl chain (δ 3.6 ppm, –CH₂OH), and tert-butyl group (δ 1.0–1.2 ppm) [1]. Table 1: Key Spectroscopic Identifiers of ADBICA N-(5-hydroxypentyl) Metabolite
Technique | Parameter | Value/Descriptor |
---|---|---|
High-Resolution MS | Exact Mass | 438.1267 g/mol |
Molecular Formula | C₁₉H₂₇BrN₄O₃ | |
NMR | Stereochemistry | (S)-configuration at α-carbon |
SMILES | O=C(NC@HC(C)(C)C)C1=NN(CCCCCO)C2=C1C=C(Br)C=C₂ | |
InChIKey | Unique Identifier | QIZAOHNNCWHSRE-MRXNPFEDSA-N |
The metabolite diverges structurally from its parent synthetic cannabinoid, ADB-5'Br-PINACA (ADBICA), through key modifications:
Table 2: Structural Comparison of ADBICA vs. Its N-(5-hydroxypentyl) Metabolite
Structural Feature | ADB-5'Br-PINACA (Parent) | N-(5-hydroxypentyl) Metabolite |
---|---|---|
N1-Substituent | Alkyl chain (e.g., pentyl) | 5-Hydroxypentyl chain |
Indazole C5 Substituent | Bromine | Bromine |
Carboxamide Moiety | (S)-tert-leucine | (S)-tert-leucine |
Polarity | High (logP >5) | Moderate (logP ~3.5, estimated) |
Primary Metabolic Role | Psychoactive agent | Phase I excretion product |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8